molecular formula C6H9NO6 B14507270 2-Methyl-2-nitropentanedioic acid CAS No. 63407-97-6

2-Methyl-2-nitropentanedioic acid

Katalognummer: B14507270
CAS-Nummer: 63407-97-6
Molekulargewicht: 191.14 g/mol
InChI-Schlüssel: MYEGGFNVXBXQDN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-2-nitropentanedioic acid is an organic compound with the molecular formula C6H9NO6 It is a derivative of pentanedioic acid, featuring a nitro group and a methyl group attached to the second carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-nitropentanedioic acid can be achieved through several methods. One common approach involves the nitration of 2-methylpentanedioic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the nitro group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methyl-2-nitropentanedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Oxo derivatives of this compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2-Methyl-2-nitropentanedioic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Methyl-2-nitropentanedioic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

    2-Methylpentanedioic acid: Lacks the nitro group, resulting in different reactivity and applications.

    2-Nitropentanedioic acid:

    2-Methyl-2-nitrobutanedioic acid: A similar compound with a shorter carbon chain, leading to variations in its behavior and applications.

Uniqueness: 2-Methyl-2-nitropentanedioic acid is unique due to the presence of both a nitro group and a methyl group on the same carbon atom. This combination imparts distinct chemical properties, making it valuable for specific research and industrial applications.

Eigenschaften

CAS-Nummer

63407-97-6

Molekularformel

C6H9NO6

Molekulargewicht

191.14 g/mol

IUPAC-Name

2-methyl-2-nitropentanedioic acid

InChI

InChI=1S/C6H9NO6/c1-6(5(10)11,7(12)13)3-2-4(8)9/h2-3H2,1H3,(H,8,9)(H,10,11)

InChI-Schlüssel

MYEGGFNVXBXQDN-UHFFFAOYSA-N

Kanonische SMILES

CC(CCC(=O)O)(C(=O)O)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.